tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a hydroxy group and a methyl group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylation can be performed using methylating agents.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages such as improved reaction control and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of a halide compound.
Scientific Research Applications
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s chiral nature makes it valuable for the synthesis of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Biocatalysis: The compound can be used in biocatalytic processes to produce chiral intermediates for various chemical industries.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-carboxylate: Contains a similar tert-butyl ester group and is used in various synthetic applications.
Uniqueness
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions
Properties
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHMCXQTIPFLRQ-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-04-3, 817554-87-3 | |
Record name | rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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